2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine
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Overview
Description
2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine typically involves the reaction of 1H-imidazole-2-carbaldehyde with a suitable alkylating agent to introduce the hexyl chain. This is followed by further functionalization to introduce the ethanamine group. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could result in the formation of reduced imidazole derivatives.
Scientific Research Applications
2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)ethanamine: A simpler imidazole derivative with similar biological activity.
2-(1-Methyl-1H-imidazol-2-yl)ethanol:
Properties
CAS No. |
98890-43-8 |
---|---|
Molecular Formula |
C14H23N5 |
Molecular Weight |
261.37 g/mol |
IUPAC Name |
2-[2-[6-(1H-imidazol-2-yl)hexyl]-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C14H23N5/c15-8-7-12-11-18-14(19-12)6-4-2-1-3-5-13-16-9-10-17-13/h9-11H,1-8,15H2,(H,16,17)(H,18,19) |
InChI Key |
HLEDSVQFNUXNIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CCCCCCC2=NC=C(N2)CCN |
Origin of Product |
United States |
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